molecular formula C10H11Cl2NO B1228069 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B1228069
M. Wt: 232.1 g/mol
InChI Key: XUIDTVLJYVYFCB-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of a dichloroacetamide group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-Dimethylaniline+Dichloroacetyl chlorideThis compound+HCl\text{3,5-Dimethylaniline} + \text{Dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Dimethylaniline+Dichloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.

Scientific Research Applications

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2,2-dichloroacetamide
  • N-(3,4-Dimethylphenyl)-2,2-dichloroacetamide
  • N-(2,5-Dimethylphenyl)-2,2-dichloroacetamide

Uniqueness

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.1 g/mol

IUPAC Name

2,2-dichloro-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO/c1-6-3-7(2)5-8(4-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)

InChI Key

XUIDTVLJYVYFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C

Synonyms

N-(3,5-dimethylphenyl)-2,2-dichloroacetamide

Origin of Product

United States

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